8-Hydroxymethylriboflavin
Overview
Description
8-Hydroxymethylriboflavin is a derivative of riboflavin (vitamin B2), a water-soluble vitamin essential for human health. Riboflavin plays a crucial role in various biochemical processes, including energy production, cellular function, and metabolism.
Mechanism of Action
Target of Action
8-Hydroxymethylriboflavin is a derivative of riboflavin, also known as vitamin B2 . Riboflavin is the precursor of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for various enzymes . Therefore, the primary targets of this compound are likely to be similar to those of riboflavin, including various enzymes that require FMN or FAD as cofactors .
Mode of Action
Riboflavin is converted into FMN and FAD, which are then used as cofactors by various enzymes . These enzymes play crucial roles in numerous biochemical reactions, including redox reactions, protein folding, DNA repair, and various metabolic processes .
Biochemical Pathways
This compound, as a riboflavin derivative, is likely involved in similar biochemical pathways as riboflavin. Riboflavin and its derivatives play key roles in multiple crucial physiological functions, including redox homeostasis, protein folding, DNA repair, fatty acid β-oxidation, amino acid oxidation, and choline metabolism . Riboflavin precursors are synthesized by both de novo and riboflavin biosynthesis pathways .
Pharmacokinetics
Studies on riboflavin suggest that the maximal amount of riboflavin that can be absorbed from a single dose is 27 mg per adult, and the half-life of absorption is 11 hours . Given the structural similarity between riboflavin and this compound, it is plausible that they may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Riboflavin and its derivatives are essential for normal cellular function, and their deficiency can lead to various health problems, including skin disorders, anemia, and neurological disorders .
Action Environment
The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the absorption of riboflavin in the human gastrointestinal tract is facilitated by specialized transport protein systems . Therefore, factors that affect these transport systems could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
8-Hydroxymethylriboflavin plays a significant role in biochemical reactions, particularly those involving redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with flavoproteins, which are essential for numerous metabolic processes. These interactions often involve the transfer of electrons, which is crucial for the catalytic activity of these enzymes. The nature of these interactions is typically based on the ability of this compound to act as a cofactor, facilitating the proper functioning of the enzymes it associates with .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of enzymes involved in oxidative stress responses and energy production. For example, it can enhance the activity of enzymes in the mitochondrial electron transport chain, thereby boosting ATP production. Additionally, this compound can impact gene expression by acting as a cofactor for transcription factors that regulate genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a cofactor in various enzymatic reactions. It binds to specific sites on enzymes, facilitating their catalytic activity. This binding interaction often results in the stabilization of the enzyme’s active form, enhancing its ability to catalyze reactions. Additionally, this compound can influence enzyme activity by altering the redox state of the enzyme, thereby modulating its function. These molecular interactions are critical for the compound’s role in cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen. This degradation can lead to a decrease in its efficacy as a cofactor, impacting its ability to support enzymatic reactions. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular metabolism, potentially enhancing the cell’s ability to cope with oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy production. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired metabolic benefits without inducing toxicity. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to energy production and redox balance. It acts as a cofactor for enzymes in the mitochondrial electron transport chain, facilitating the transfer of electrons and the production of ATP. Additionally, it is involved in the metabolism of other vitamins and cofactors, such as niacin and pyridoxine. The compound’s role in these pathways is crucial for maintaining cellular energy levels and redox homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Once inside the cell, this compound is distributed to various organelles, including mitochondria, where it participates in metabolic processes. The localization and accumulation of the compound within specific cellular compartments are essential for its function as a cofactor .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it plays a critical role in energy production and redox balance. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for its activity as a cofactor in mitochondrial enzymes, supporting the efficient production of ATP and the maintenance of redox homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxymethylriboflavin typically involves the modification of riboflavin through specific chemical reactions. One common method includes the hydroxymethylation of riboflavin using formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the hydroxymethyl group to the riboflavin molecule .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Genetically engineered microorganisms, such as bacteria or yeast, are used to produce riboflavin, which is then chemically modified to obtain this compound. This method offers a cost-effective and scalable approach to producing the compound .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxymethylriboflavin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-carboxymethylriboflavin.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted riboflavin derivatives with different functional groups.
Scientific Research Applications
8-Hydroxymethylriboflavin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of riboflavin derivatives.
Biology: Studied for its role in cellular metabolism and its potential as a biomarker for various diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in mitigating oxidative stress and its use in drug development.
Industry: Utilized in the food and beverage industry as a vitamin supplement and in the pharmaceutical industry for the production of riboflavin-based drugs .
Comparison with Similar Compounds
Similar Compounds
Riboflavin (Vitamin B2): The parent compound of 8-Hydroxymethylriboflavin, essential for human health.
Flavin Mononucleotide (FMN): A derivative of riboflavin that acts as a cofactor in various enzymatic reactions.
Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative that plays a crucial role in cellular metabolism.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other riboflavin derivatives.
Properties
IUPAC Name |
8-(hydroxymethyl)-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O7/c1-7-2-9-10(3-8(7)5-22)21(4-11(24)14(26)12(25)6-23)15-13(18-9)16(27)20-17(28)19-15/h2-3,11-12,14,22-26H,4-6H2,1H3,(H,20,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKQMBNNNFCACH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CO)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52134-62-0 | |
Record name | Riboflavin, α8-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52134-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 8-hydroxymethylriboflavin in milk?
A: While this compound itself was found only in trace amounts in both human [, ] and cow milk [], its presence, along with other metabolites like 7-hydroxymethylriboflavin, could serve as an indicator of cellular biochemical activity []. This suggests that these metabolites might offer insights into metabolic processes related to riboflavin within the mammary glands.
Q2: How does the presence of this compound compare between human and cow milk?
A: The provided research articles primarily focus on characterizing the flavin composition of both types of milk. While they confirm the presence of this compound in trace amounts in both human [, ] and cow milk [], they do not offer a direct quantitative comparison between the two.
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